2,5-Diphenyl-1H-imidazole-1-carbonitrile
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Overview
Description
2,5-Diphenyl-1H-imidazole-1-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two phenyl groups attached to the 2nd and 5th positions of the imidazole ring and a carbonitrile group at the 1st position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1H-imidazole-1-carbonitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of benzoin, 2-hydroxy benzaldehyde, and ammonium acetate in ethanol with a cobalt ferrite nanocatalyst at 50°C .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The Debus-Radziszewski synthesis, Wallach synthesis, and dehydrogenation of imidazolines are some of the common industrial methods used .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are employed for substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, amines, and halogenated derivatives.
Scientific Research Applications
2,5-Diphenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial strains.
Medicine: Imidazole derivatives are known for their anti-inflammatory, antitumor, and antiviral properties.
Industry: It is used in the development of dyes, solar cells, and other functional materials.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-1H-imidazole-1-carbonitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl groups enhance its lipophilicity, allowing it to interact with lipid membranes. The nitrile group can form hydrogen bonds with biological targets, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the second phenyl group, resulting in different biological activities.
4,5-Diphenyl-1H-imidazole: Lacks the nitrile group, affecting its chemical reactivity.
2,4,5-Triphenyl-1H-imidazole: Contains an additional phenyl group, altering its physical and chemical properties.
Uniqueness
2,5-Diphenyl-1H-imidazole-1-carbonitrile is unique due to the presence of both phenyl groups and the nitrile group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
76849-21-3 |
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Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2,5-diphenylimidazole-1-carbonitrile |
InChI |
InChI=1S/C16H11N3/c17-12-19-15(13-7-3-1-4-8-13)11-18-16(19)14-9-5-2-6-10-14/h1-11H |
InChI Key |
IDRJVQHHGBZPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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